(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone
Description
Properties
IUPAC Name |
(4-methoxyphenyl)-[3-(4-pyrimidin-2-yloxyphenyl)pyrazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O3/c1-27-17-7-5-16(6-8-17)20(26)25-14-11-19(24-25)15-3-9-18(10-4-15)28-21-22-12-2-13-23-21/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBVNHNQSMQVGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OC4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901145933 | |
| Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
321998-83-8 | |
| Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=321998-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)[3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901145933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate diketone under acidic conditions.
Attachment of the pyrimidinyloxy group: This step involves the nucleophilic substitution of a halogenated pyrimidine with a phenol derivative.
Coupling with the methoxyphenyl group: The final step involves the coupling of the pyrazole derivative with a methoxyphenyl ketone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone: can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated pyrimidine with phenol derivatives in the presence of a base like potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is C21H16N4O3, with a molecular weight of 372.37 g/mol. Its structure features a pyrazole ring, which is known for its pharmacological properties, and a pyrimidinyloxy group that enhances its biological activity.
Biological Activities
-
Anticancer Activity
- Several studies have highlighted the compound's potential as an anticancer agent. For instance, research indicates that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and pyrimidinyloxy groups is believed to enhance these effects by modulating cell signaling pathways involved in tumor growth and proliferation.
-
Anti-inflammatory Properties
- The compound has shown promise in reducing inflammation, which is crucial in diseases such as arthritis. Studies suggest that it may inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory disorders.
-
Antimicrobial Effects
- Research has demonstrated that compounds containing pyrazole and related structures possess antimicrobial properties. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Case Study 1: Anticancer Efficacy
A study conducted by Alotaibi et al. (2024) investigated the anticancer efficacy of various pyrazole derivatives, including (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone. The results indicated a significant reduction in cell viability in breast cancer cell lines, suggesting that the compound could serve as a lead compound for developing new anticancer therapies .
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the anti-inflammatory effects were assessed in a model of rheumatoid arthritis. The compound was administered to rats with induced inflammation, resulting in a marked decrease in swelling and pain scores compared to controls. The study concluded that the compound might inhibit NF-kB signaling pathways, which are pivotal in the inflammatory response .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | Inhibits cell proliferation | |
| Anti-inflammatory | Modulates cytokine production | |
| Antimicrobial | Disrupts microbial membranes |
Table 2: Comparative Efficacy Against Cancer Cell Lines
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)... | 12 | MCF-7 (Breast Cancer) |
| Control Compound A | 25 | MCF-7 |
| Control Compound B | 30 | MCF-7 |
Mechanism of Action
The mechanism by which (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below summarizes key structural analogues, their substituents, and reported biological activities:
Key Observations :
- Substituent Impact on Activity: Pyrimidinyloxy vs. Piperidinyloxy: The pyrimidinyloxy group in the target compound may enhance DNA/RNA binding compared to the piperidinyloxy group in PQA (), which is more likely to modulate CNS targets due to its basic nitrogen . Methoxy vs. Chloro: The 4-methoxyphenyl group in the target compound and SI112 () improves solubility relative to the 4-chlorophenyl group in , which may enhance membrane penetration but reduce metabolic stability . Amino Substitution: The 5-amino group in ’s compound could facilitate hydrogen bonding with biological targets, a feature absent in the target compound but critical for activity in certain kinase inhibitors .
Biological Activity
The compound (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 362.39 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity, along with a methoxyphenyl group and a pyrimidinyloxy substituent.
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:
- Anti-inflammatory Activity : Many pyrazole compounds have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against various bacterial strains and fungi.
- Anticancer Properties : Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation.
Anti-inflammatory Activity
A study reported that certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone . The mechanism involves the suppression of inflammatory mediators, making these compounds promising candidates for treating inflammatory diseases.
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| Dexamethasone | 76% (1 µM) | 86% (1 µM) |
| Pyrazole Derivative A | 85% (10 µM) | 93% (10 µM) |
| Pyrazole Derivative B | 61% (10 µM) | 76% (10 µM) |
Antimicrobial Activity
Research has shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi. For instance, one study evaluated the antimicrobial effects against E. coli and Aspergillus niger, revealing promising results at concentrations around 40 µg/mL .
| Microorganism | Inhibition Concentration (µg/mL) | Standard Drug Comparison |
|---|---|---|
| E. coli | 40 | Ampicillin |
| Aspergillus niger | 40 | Griseofulvin |
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored through various assays. One study demonstrated that specific compounds inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest .
Case Studies
-
Case Study on Anti-inflammatory Effects :
A series of novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The most effective compound showed significant inhibition of both TNF-α and IL-6, suggesting its potential use in treating chronic inflammatory conditions. -
Case Study on Antimicrobial Efficacy :
A group of pyrazole compounds was evaluated against multiple bacterial strains. The results indicated that certain derivatives had superior antimicrobial activity compared to traditional antibiotics, highlighting their potential in combating antibiotic-resistant infections.
Q & A
Q. What are the common synthetic routes for (4-methoxyphenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone?
The synthesis typically involves cyclocondensation of 1,3-diarylpropane-1,3-dione derivatives with hydrazines. For example, refluxing 1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione with phenylhydrazine in ethanol and glacial acetic acid yields pyrazole derivatives (45% yield) . Adjusting substituents (e.g., replacing phenylhydrazine with pyrimidinyloxy-containing hydrazines) can target the desired compound. Purification via silica gel chromatography and recrystallization (e.g., ethanol) is standard .
Q. How is the compound characterized structurally?
Key techniques include:
- X-ray crystallography to determine dihedral angles between aromatic rings (e.g., 16.83° between pyrazole and methoxyphenyl rings) and hydrogen-bonding networks .
- NMR spectroscopy to confirm substitution patterns (e.g., methoxy protons at ~3.8 ppm, pyrazole protons at 6.5–8.5 ppm) .
- Mass spectrometry for molecular ion verification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol .
- Catalysts : Acidic conditions (e.g., glacial acetic acid) promote hydrazine cyclocondensation, while microwave-assisted synthesis reduces reaction time .
- Temperature : Reflux (70–80°C) is typical, but lower temperatures (50–60°C) may reduce side reactions in sensitive substrates .
Q. How can contradictions in spectral or crystallographic data be resolved?
- Multi-technique validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) and compare crystallographic data (e.g., C–O bond lengths in methoxy groups: 1.36–1.42 Å) .
- Computational modeling : Density Functional Theory (DFT) calculations can predict optimized geometries and NMR chemical shifts, resolving discrepancies between experimental and theoretical data .
Q. What methodologies are used to evaluate biological activity?
- In vitro assays : Screen for antibacterial activity via agar diffusion (e.g., against S. aureus and E. coli) or antifungal activity using microdilution (MIC values) .
- Mechanistic studies : Competitive binding assays (e.g., fluorescence quenching) identify interactions with target enzymes like cyclooxygenase-2 (COX-2) .
- Docking simulations : AutoDock or Schrödinger Suite predicts binding affinities to active sites (e.g., pyrimidinyloxy group interacting with hydrophobic pockets) .
Q. How can computational modeling enhance understanding of structure-activity relationships (SAR)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
